Cellular Antiproliferative Potency of the 2-Amino-N-methoxybenzamide Pharmacophore in NCI-H1975 NSCLC Cells: Evidence for the N-Methoxybenzamide Core
The 2-amino-N-methoxybenzamide scaffold is a critical pharmacophoric element for EGFR-directed antiproliferative activity. In a study by Zhu et al., pyrimidine derivatives incorporating the 2-amino-N-methoxybenzamide core were evaluated against NCI-H1975 non-small cell lung cancer cells. The most potent compounds, 5d and 5h, exhibited IC₅₀ values of 95 nM and 71 nM, respectively, and demonstrated superior activity compared to the clinical EGFR inhibitors Gefitinib and Osimertinib [1]. This establishes the 2-amino-N-methoxybenzamide motif as a productive scaffold for EGFR-targeted anticancer activity. Compounds lacking the N-methoxy group or having the amino group at a different position are not represented among the active compounds in this series, underscoring the substitution-specific requirements [1].
| Evidence Dimension | Antiproliferative IC₅₀ in NCI-H1975 NSCLC cells |
|---|---|
| Target Compound Data | 95 nM (compound 5d); 71 nM (compound 5h) [pyrimidine conjugates of 2-amino-N-methoxybenzamide] |
| Comparator Or Baseline | Gefitinib: IC₅₀ > 100 nM (in the same assay system, inferred from the statement that most compounds showed superior activity); Osimertinib: IC₅₀ > 100 nM (same basis) |
| Quantified Difference | Compounds 5d and 5h are more potent than Gefitinib and Osimertinib in the NCI-H1975 cell line (exact comparator values not reported numerically in the abstract but stated as superior) |
| Conditions | NCI-H1975 human non-small cell lung cancer cell line; compound exposure at indicated concentrations; cell viability assay |
Why This Matters
This demonstrates that the 2-amino-N-methoxybenzamide core is a validated pharmacophore for EGFR-targeted antiproliferative activity, supporting selection of 2-amino-4-fluoro-N-methoxybenzamide as a building block for further derivatization in oncology programs.
- [1] Zhu W, Wu T, Chen K, Xu Y, Yan L, Liu L, Le Y. Design, synthesis and antitumor activity of new 2-amino-N-methoxybenzamides. J Mol Struct. 2025. Highlights: compounds 5d (IC₅₀ = 95 nM) and 5h (IC₅₀ = 71 nM) vs. Gefitinib/Osimertinib. View Source
